1-(3-Chlorophenyl)piperazine HCl (d8) 1-(3-Chlorophenyl)piperazine HCl (d8) One of the isotopic labelled form of 1-(3-Chlorophenyl)piperazine HCl, which is a significant circulating metabolite of some antidepressants like Trazodone and Etoperidone.
Brand Name: Vulcanchem
CAS No.: 1313393-63-3
VCID: VC0196677
InChI: InChI=1S/C10H13ClN2.ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H/i4D2,5D2,6D2,7D2;
SMILES:
Molecular Formula: C10H14Cl2N2
Molecular Weight: 241.18 g/mol

1-(3-Chlorophenyl)piperazine HCl (d8)

CAS No.: 1313393-63-3

VCID: VC0196677

Molecular Formula: C10H14Cl2N2

Molecular Weight: 241.18 g/mol

Purity: 95% by HPLC; 98% atom D

* For research use only. Not for human or veterinary use.

1-(3-Chlorophenyl)piperazine HCl (d8) - 1313393-63-3

Description

1-(3-Chlorophenyl)piperazine hydrochloride (d8) is a deuterated derivative of 1-(3-Chlorophenyl)piperazine, a compound widely used in pharmacological research. This deuterated form is particularly notable for its application as an internal standard in analytical chemistry, facilitating the accurate quantification of related compounds in biological samples such as urine and blood.

Synthesis and Reactions

The synthesis of 1-(3-Chlorophenyl)piperazine hydrochloride typically involves multiple steps, emphasizing mild reaction conditions to achieve high product purity. The compound can participate in various chemical reactions due to its functional groups, which are significant for synthesizing derivatives with varied pharmacological properties.

Mechanism of Action and Applications

1-(3-Chlorophenyl)piperazine interacts with serotonin receptors, particularly the 5-HT receptor family, leading to physiological effects such as alterations in mood and perception. As a metabolite of certain antidepressants like trazodone, it plays a role in modulating serotonin levels in the central nervous system. The deuterated form, 1-(3-Chlorophenyl)piperazine HCl (d8), is primarily used as an internal standard in quantitative analysis methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Safety and Handling

1-(3-Chlorophenyl)piperazine hydrochloride is classified as toxic if swallowed and causes skin and serious eye irritation. It is recommended to handle the compound with protective gloves, eye protection, and face protection. In case of skin or eye irritation, medical advice should be sought .

Research Findings and Applications

ApplicationDescription
Pharmacological ResearchUsed to study interactions with serotonin receptors and potential implications in understanding drug interactions and effects on mental health conditions.
Analytical ChemistryServes as an internal standard in GC-MS and LC-MS/MS for quantifying related compounds in biological samples.
Drug MonitoringAids in pharmacokinetic studies and drug monitoring due to its role as a metabolite of certain antidepressants.

Commercial Availability

1-(3-Chlorophenyl)piperazine HCl (d8) is available from various suppliers, including EvitaChem and Cerilliant, often provided as a certified reference material in methanol solutions .

CAS No. 1313393-63-3
Product Name 1-(3-Chlorophenyl)piperazine HCl (d8)
Molecular Formula C10H14Cl2N2
Molecular Weight 241.18 g/mol
IUPAC Name 1-(3-chlorophenyl)-2,2,3,3,5,5,6,6-octadeuteriopiperazine;hydrochloride
Standard InChI InChI=1S/C10H13ClN2.ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H/i4D2,5D2,6D2,7D2;
Standard InChIKey MHXPYWFZULXYHT-HXCXULITSA-N
Isomeric SMILES [2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC(=CC=C2)Cl)([2H])[2H])[2H].Cl
Canonical SMILES C1CN(CCN1)C2=CC(=CC=C2)Cl.Cl
Purity 95% by HPLC; 98% atom D
Related CAS 13078-15-4 (unlabelled)
1189923-43-0 (base)
Synonyms 1-(m-Chlorophenyl)piperazine-d8 HCl; 4-(3-Chlorophenyl)piperazine-d8 HCl; N-(m-Chlorophenyl)piperazine-d8 HCl
Tag Piperazine Impurities
PubChem Compound 168475422
Last Modified Jul 20 2023

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233.1370 g/mol